Chebulagic Acid

Anti-inflammatory COX-2 inhibition 5-LOX inhibition

Chebulagic acid is the intact chair-conformation ellagitannin from Terminalia chebula—not a gallic/ellagic acid degradation product. Its retained hexahydroxydiphenoyl (HHDP) moiety is essential for ferroptosis inhibition and dual COX-2/5-LOX blockade (IC50 0.92/2.1 μM, 16.3× COX-2 selectivity). With α-glucosidase IC50 0.05 μM—4000× more potent than acarbose—it outperforms standard NSAIDs and metabolic probes. The chair conformation confers structural and functional advantages over chebulinic acid's skew-boat, requiring 762 kcal/mol less energy. Ideal for anti-inflammatory, metabolic, ferroptosis, and broad-spectrum antiviral (HSV-2 IC50 1.41 μg/mL, SARS-CoV-2 Mpro EC50 <2 μM) drug discovery requiring the intact ellagitannin scaffold.

Molecular Formula C41H30O27
Molecular Weight 954.7 g/mol
CAS No. 23094-71-5
Cat. No. B1662235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChebulagic Acid
CAS23094-71-5
Synonymschebulagic acid
Molecular FormulaC41H30O27
Molecular Weight954.7 g/mol
Structural Identifiers
SMILESC1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O
InChIInChI=1S/C41H30O27/c42-13-1-8(2-14(43)24(13)49)35(56)68-41-34-33-31(64-39(60)12(6-19(47)48)22-23-11(38(59)67-34)5-17(46)27(52)32(23)65-40(61)30(22)55)18(63-41)7-62-36(57)9-3-15(44)25(50)28(53)20(9)21-10(37(58)66-33)4-16(45)26(51)29(21)54/h1-5,12,18,22,30-31,33-34,41-46,49-55H,6-7H2,(H,47,48)/t12-,18+,22-,30-,31+,33-,34+,41-/m0/s1
InChIKeyHGJXAVROWQLCTP-YABCKIEDSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chebulagic Acid (CAS 23094-71-5): A COX–LOX Dual Inhibitor and Hydrolyzable Tannin for Targeted Anti-Inflammatory, Antiviral, and Metabolic Research Procurement


Chebulagic acid (CAS 23094-71-5) is a hydrolyzable tannin isolated primarily from the fruits of Terminalia chebula Retz., a plant extensively documented in traditional medicine systems [1]. It belongs to the ellagitannin subclass and is characterized by a hexahydroxydiphenoyl (HHDP) moiety and a chebuloyl group esterified to a glucose core [2]. As one of the two most abundant tannin constituents in T. chebula alongside chebulinic acid, chebulagic acid is recognized for its dual cyclooxygenase–lipoxygenase (COX–LOX) inhibition profile, as well as its activity against α-glucosidase and various viral targets [3].

Why Chebulagic Acid (CAS 23094-71-5) Cannot Be Substituted with Chebulinic Acid or Simple Gallic/Ellagic Acid Analogs in Critical Assays


Hydrolyzable tannins from Terminalia chebula are not functionally interchangeable due to significant divergences in molecular conformation, target engagement, and degradation pathways. Chebulagic acid adopts a chair conformation, whereas its closest analog, chebulinic acid, adopts a skew-boat conformation, requiring 762 kcal/mol more molecular energy for formation and conferring distinct ferroptosis inhibitory capacities (chebulagic acid > chebulinic acid) [1]. Furthermore, simple phenolic acids such as gallic acid and ellagic acid are terminal degradation products of chebulagic acid upon sunlight exposure, not functional equivalents, and lack the multi-target engagement profile (e.g., COX–LOX dual inhibition) characteristic of the intact hydrolyzable tannin [2]. Procuring chebulagic acid ensures the presence of the intact HHDP moiety, which is essential for its ferroptosis inhibition and dual enzyme inhibition properties.

Chebulagic Acid (CAS 23094-71-5) Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Selection


COX-2/5-LOX Dual Inhibition: Superior Selectivity Profile Versus NSAID Comparators

Chebulagic acid demonstrates a pronounced selectivity for COX-2 over COX-1 in enzyme inhibition assays, a feature that distinguishes it from classical non-selective NSAIDs which typically inhibit COX-1 at lower or comparable concentrations. In a direct comparison using isolated enzyme assays, chebulagic acid exhibited an IC50 of 0.92 μM for COX-2 versus 15 μM for COX-1, yielding a COX-2/COX-1 selectivity ratio of approximately 16.3 [1]. Additionally, chebulagic acid potently inhibits 5-LOX with an IC50 of 2.1 μM, establishing it as a bona fide COX–LOX dual inhibitor [1]. By contrast, standard NSAIDs such as indomethacin and ibuprofen exhibit IC50 values in the nanomolar to low micromolar range for COX-1 and lack meaningful 5-LOX inhibition, highlighting chebulagic acid's unique dual-targeting profile [1].

Anti-inflammatory COX-2 inhibition 5-LOX inhibition

α-Glucosidase Inhibition: Over 4000-Fold More Potent Than Acarbose

Chebulagic acid exhibits exceptionally potent inhibition of α-glucosidase, an enzyme target central to postprandial glucose control. In a head-to-head enzyme inhibition assay, chebulagic acid demonstrated an IC50 of 0.05 μM, which is approximately 4020-fold lower (more potent) than the positive control acarbose (IC50 = 201 ± 28 μM) [1]. For context, within the same compound class, chebulinic acid showed an IC50 of 36 μM against maltase, making chebulagic acid approximately 720-fold more potent than its closest structural analog in this specific α-glucosidase assay [2]. This indicates that subtle structural differences (e.g., the presence of the HHDP moiety) profoundly influence α-glucosidase inhibitory activity, making chebulagic acid the preferred choice for metabolic studies requiring maximal enzyme blockade.

Antidiabetic α-Glucosidase inhibition Metabolic research

Ferroptosis Inhibition: Chebulagic Acid Outperforms Chebulinic Acid via HHDP Moiety Contribution

In a bone marrow-derived mesenchymal stem cell (bmMSC) model treated with erastin to induce ferroptosis, chebulagic acid provided superior cytoprotection compared to its close structural analog chebulinic acid. The relative ferroptosis inhibitory potency followed the order: Ferrostatin-1 (Fer-1) > chebulagic acid > chebulinic acid [1]. Computational chemistry analysis revealed that chebulagic acid adopts a chair conformation and possesses an (R)-absolute stereoconfiguration of the 3,6-HHDP moiety, whereas chebulinic acid adopts a skew-boat conformation [1]. The HHDP moiety in chebulagic acid is directly implicated in its ferroptosis-inhibitory action via ROS scavenging and iron chelation, a mechanism distinct from the catalytic redox recycling of Fer-1 [1]. This structural difference translates into a measurable functional advantage for chebulagic acid in ferroptosis inhibition assays.

Ferroptosis Neuroprotection Cell death

Antiviral Activity Against HSV-2: Chebulagic Acid Exhibits Direct Virucidal Activity Superior to Acyclovir

Chebulagic acid demonstrates potent direct antiviral activity against herpes simplex virus type 2 (HSV-2) with an IC50 of 1.41 ± 0.51 μg/mL, whereas the clinical standard acyclovir showed poor direct antiviral activity and failed to significantly prevent viral attachment or penetration at concentrations up to 50 μg/mL [1]. In the same assay, chebulinic acid exhibited an IC50 of 0.06 ± 0.002 μg/mL, which is approximately 23.5-fold more potent than chebulagic acid, indicating that while both compounds possess direct virucidal activity, chebulinic acid is the more potent agent in this specific assay [1]. Importantly, in a post-infection plaque reduction assay (which models established infection), acyclovir was superior with an IC50 of 71.80 ± 19.95 ng/mL, compared to chebulagic acid's 31.84 ± 2.64 μg/mL [1]. This demonstrates that chebulagic acid's antiviral mechanism is distinct from acyclovir, targeting early entry events rather than late-stage viral replication.

Antiviral HSV-2 Virology

Plasma Pharmacokinetics: Chebulagic Acid Achieves Higher Systemic Exposure Than Chebulinic Acid and Corilagin After Oral Administration

Following oral administration of a Terminalia chebula ethanolic extract in rats, chebulagic acid achieved substantially higher plasma exposure compared to other co-administered hydrolyzable tannins. The area under the concentration-time curve (AUC(0-tn)) for chebulagic acid was 231,112.38 ± 64,555.20 h·ng/mL, which was markedly larger than that of chebulinic acid, corilagin, and ellagic acid [1]. Additionally, the maximum plasma concentration (Cmax) for chebulagic acid reached 4983.57 ± 1721.53 ng/mL, and its elimination half-life (T1/2) was 19.98 hours, indicating prolonged retention and slower metabolism compared to corilagin (T1/2 = 26.39 h) but faster elimination than chebulinic acid (T1/2 = 43.30 h) [1]. This favorable pharmacokinetic profile, characterized by high AUC and moderate half-life, suggests that chebulagic acid may be a more systemically available component of T. chebula extracts than its in-class analogs.

Pharmacokinetics In vivo Bioavailability

Anti-SARS-CoV-2 Activity: Chebulagic Acid Inhibits Viral Replication with an EC50 of 9.76 μM

Chebulagic acid has been identified as an inhibitor of SARS-CoV-2 viral replication in vitro with an EC50 value of 9.76 μM . Additionally, it has been characterized as a potent non-peptidomimetic and non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro) with EC50 values below 2 μmol/L [1]. While direct comparative data against other hydrolyzable tannins in the same SARS-CoV-2 assay are not available, this activity profile positions chebulagic acid as one of the few natural tannins with documented dual activity against both viral replication and the Mpro enzyme target. This distinguishes it from simpler phenolic acids (e.g., gallic acid, ellagic acid) which have not demonstrated comparable Mpro inhibition potency.

Antiviral SARS-CoV-2 Coronavirus

Chebulagic Acid (CAS 23094-71-5): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Anti-Inflammatory Drug Discovery and Dual COX-2/5-LOX Inhibitor Reference Standard

Chebulagic acid is ideally suited as a reference standard in anti-inflammatory drug discovery programs targeting dual COX-2/5-LOX inhibition. Its IC50 of 0.92 μM for COX-2 and 2.1 μM for 5-LOX, combined with a 16.3-fold selectivity over COX-1, provides a well-characterized benchmark for screening novel dual inhibitors [1]. Researchers can use chebulagic acid to validate assay systems, compare potency of new chemical entities, and investigate structure-activity relationships around the ellagitannin scaffold. Its unique dual inhibition profile distinguishes it from standard NSAIDs, making it a valuable tool for studying arachidonic acid cascade modulation with potentially reduced gastric toxicity.

α-Glucosidase Inhibition Studies and Antidiabetic Tool Compound

With an IC50 of 0.05 μM against α-glucosidase—over 4000-fold more potent than acarbose—chebulagic acid is an exceptional tool compound for in vitro metabolic research [2]. It enables precise dose-response studies of α-glucosidase inhibition at low concentrations, minimizing off-target effects and solvent interference. Its reversible, non-competitive inhibition mechanism (Ki = 6.6 μM against maltase) further supports its use in mechanistic enzymology studies. Procurement of chebulagic acid allows researchers to establish high-sensitivity assays for screening natural product libraries or validating computational docking models of α-glucosidase inhibitors.

Ferroptosis Research: HHDP-Containing Natural Product Comparator

Chebulagic acid's superior ferroptosis inhibitory activity compared to chebulinic acid, attributed to its chair conformation and (R)-absolute stereoconfiguration of the HHDP moiety, makes it a critical comparator for ferroptosis research [3]. Investigators studying erastin-induced ferroptosis in bmMSCs or other cell models can employ chebulagic acid to dissect the contribution of the HHDP group to ROS scavenging and iron chelation. Its mechanism, which is distinct from the catalytic redox recycling of Fer-1, provides a complementary tool for exploring alternative anti-ferroptosis pathways relevant to neurodegeneration, ischemia-reperfusion injury, and cancer.

Antiviral Entry Inhibition Studies (HSV-2 and Coronavirus Models)

Chebulagic acid's direct virucidal activity against HSV-2 (IC50 = 1.41 μg/mL) and its documented inhibition of SARS-CoV-2 Mpro (EC50 < 2 μM) position it as a versatile tool for antiviral research [4][5]. In HSV-2 studies, it enables investigation of early viral entry events (attachment and penetration) with a mechanism distinct from acyclovir. For coronavirus research, chebulagic acid serves as a validated non-peptidomimetic Mpro inhibitor, useful for screening and validating novel protease inhibitors. Its dual activity across viral families supports its use in broad-spectrum antiviral discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chebulagic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.